2-Chloro-6-phenylphenol

Description

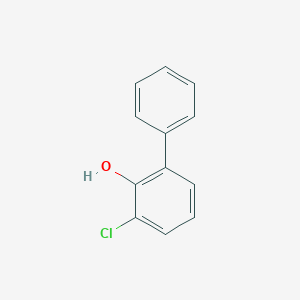

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBILVINOJVKEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041408 | |

| Record name | 2-Chloro-6-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow viscous liquid with a slight odor; mp = 6 deg C; [Merck Index] | |

| Record name | 2-Phenyl-6-chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-97-2, 1322-19-6, 1331-46-0, 53537-62-5 | |

| Record name | 2-Hydroxy-3-chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-6-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenylol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-2-ol, ar-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(OR 6)-Chloro-2-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053537625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro[1,1'-biphenyl]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-6-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K36YDN171 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Phenylphenol and Its Derivatives

Advanced Synthetic Routes to 2-Chloro-6-phenylphenol

The construction of the 2-chloro-6-phenylphenol scaffold can be achieved through several advanced synthetic methodologies, primarily involving the formation of the crucial carbon-carbon bond between the two aromatic rings.

Grignard Reagent Applications in Phenol (B47542) Derivatization

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com While a direct, single-step synthesis of 2-chloro-6-phenylphenol using a Grignard reagent might be complex, a plausible approach involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a suitably substituted cyclohexanone (B45756) derivative.

The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. udel.eduyoutube.com For instance, the reaction of phenylmagnesium bromide with a 2-chlorocyclohexenone derivative would lead to a tertiary alcohol. Subsequent dehydration and aromatization under acidic or thermal conditions would yield the desired 2-chloro-6-phenylphenol. The success of this route is contingent on the availability of the appropriate chlorinated cyclohexanone precursor. Grignard reagents are known to be sensitive to moisture, necessitating anhydrous conditions for the reaction to proceed efficiently. udel.eduslideshare.net

Aryl Coupling Reactions in Halogenated Biphenyl (B1667301) Synthesis

Cross-coupling reactions are fundamental in the synthesis of biaryl compounds, and several palladium- or copper-catalyzed methods are applicable to the synthesis of halogenated biphenyls like 2-chloro-6-phenylphenol. researchgate.nettcichemicals.com These reactions offer a direct and efficient way to form the C-C bond between the two aryl rings.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. tcichemicals.comresearchgate.net For the synthesis of 2-chloro-6-phenylphenol, one could envision the coupling of 2-chlorophenol-6-boronic acid with a phenyl halide, or conversely, the coupling of a protected 2-chloro-6-halophenol with phenylboronic acid. The reaction typically proceeds in the presence of a palladium catalyst and a base. tcichemicals.com The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and substrate scope. nih.govnih.gov

Ullmann Coupling: The Ullmann reaction is a classical method for the synthesis of symmetrical and unsymmetrical biaryls using copper catalysis. arkat-usa.orgorganic-chemistry.orgrsc.orgwikipedia.org The synthesis of 2-chloro-6-phenylphenol via an Ullmann-type reaction would involve the coupling of a 2-chlorophenol (B165306) derivative with a phenyl halide in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.orgwikipedia.org Modern variations of the Ullmann reaction have been developed to proceed under milder conditions with a broader substrate scope. organic-chemistry.org

Negishi Coupling: This palladium- or nickel-catalyzed cross-coupling reaction utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org The synthesis of 2-chloro-6-phenylphenol could be achieved by coupling a phenylzinc reagent with a protected 2-chloro-6-halophenol. scispace.com Negishi coupling is known for its high functional group tolerance and the ability to form C-C bonds between various types of carbon atoms. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura | Palladium | Aryl Boronic Acid + Aryl Halide | Mild reaction conditions, high functional group tolerance. tcichemicals.comrsc.org |

| Ullmann | Copper | Aryl Halide + Aryl Halide | Often requires high temperatures, suitable for electron-deficient aryl halides. organic-chemistry.orgwikipedia.org |

| Negishi | Palladium or Nickel | Organozinc Reagent + Aryl Halide | High reactivity of organozinc reagents, broad substrate scope. wikipedia.orgorganic-chemistry.org |

Functionalization and Derivatization Strategies for 2-Chloro-6-phenylphenol

The presence of reactive sites on the 2-chloro-6-phenylphenol molecule, particularly the phenolic hydroxyl group and the aromatic rings, allows for a variety of functionalization and derivatization reactions.

Regioselective Aminomethylation via Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine, resulting in the formation of a β-amino-carbonyl compound known as a Mannich base. organicreactions.orgadichemistry.comwikipedia.orgthermofisher.com In the case of phenols, the reaction leads to the introduction of an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group. researchgate.netresearchgate.net

For 2-chloro-6-phenylphenol, the ortho position to the hydroxyl group is already substituted with a chlorine atom. Therefore, the Mannich reaction is expected to proceed at the other available ortho position, which is also para to the phenyl group. A study on the aminomethylation of the structurally similar 2-chloro-4-phenylphenol (B167023) demonstrated that the Mannich reaction with various secondary amines and formaldehyde proceeds in good yields to afford the corresponding aminomethylated derivatives. researchgate.net This suggests that a similar regioselective aminomethylation can be achieved with 2-chloro-6-phenylphenol. The reaction is typically carried out in an alcoholic solvent. researchgate.net The resulting Mannich bases can serve as valuable intermediates for the synthesis of more complex heterocyclic structures.

| Reactants | Product | Reaction Conditions |

| 2-Chloro-4-phenylphenol, Formaldehyde, Secondary Amine | Aminomethylated 3-chlorobiphenyl-4-ol | Ethanol, room temperature researchgate.net |

| Phenolic Compounds, Formaldehyde, Secondary Amine | Regioselective aminomethylated phenols | Methanol researchgate.net |

| Ibuprofen derivative, Formaldehyde, Secondary Amine | Mannich bases of ibuprofen | Three-component reaction nih.gov |

Boronic Acid Derivatization for Complex Molecular Architectures

Boronic acids and their derivatives are exceptionally useful intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.govwiley-vch.de The conversion of 2-chloro-6-phenylphenol into its corresponding boronic acid derivative, (2-chloro-6-hydroxyphenyl)boronic acid, opens up possibilities for the construction of complex molecular architectures.

The synthesis of aryl boronic acids can be achieved through several methods. A common approach involves the reaction of an aryl Grignard reagent or an organolithium compound with a trialkyl borate, followed by acidic hydrolysis. nih.govgoogle.com Alternatively, palladium-catalyzed borylation of aryl halides or triflates with diboron (B99234) reagents provides a direct route to boronate esters, which can then be hydrolyzed to the corresponding boronic acids. nih.govresearchgate.net A direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) has also been reported. nih.gov

Once synthesized, (2-chloro-6-hydroxyphenyl)boronic acid can be used as a building block in Suzuki-Miyaura reactions to couple with various aryl or vinyl halides, leading to the formation of more complex biaryl or styrenyl derivatives. nih.govnih.gov This strategy allows for the introduction of diverse functionalities and the creation of elaborate molecular scaffolds.

Alkaline Fusion Reactions and Phenolic Transformations

Alkaline fusion is a high-temperature reaction with a strong base, such as sodium hydroxide, which can induce significant transformations in aromatic compounds. quora.com For halogenated phenols like 2-chloro-6-phenylphenol, alkaline fusion can lead to dechlorination and other rearrangements. researchgate.netnih.govepa.gov

The conditions of alkaline fusion can promote the cleavage of the carbon-chlorine bond, potentially leading to the formation of dihydroxylated biphenyls. The harsh reaction conditions, however, can also lead to the degradation of the molecule. The specific products formed will depend on the reaction temperature, the concentration of the alkali, and the presence of other reagents. Studies on the alkaline hydrolysis of polychlorinated biphenyls (PCBs) have shown that this method can be effective for dechlorination. researchgate.netcdc.govwikipedia.org The reaction of chlorophenols with alkali can also lead to the formation of various chlorinated and non-chlorinated organic acids through ring cleavage. nih.gov The precise outcome of an alkaline fusion reaction on 2-chloro-6-phenylphenol would require specific experimental investigation, but it represents a potential route for significant structural modification.

Catalytic Approaches in the Synthesis and Modification of 2-Chloro-6-phenylphenol

The synthesis and modification of 2-Chloro-6-phenylphenol are often achieved through catalytic methods that offer high selectivity and efficiency. These approaches primarily involve the regioselective chlorination of 2-phenylphenol (B1666276) or the functionalization of the 2-Chloro-6-phenylphenol molecule itself.

Catalytic Synthesis via Ortho-Chlorination

The direct synthesis of 2-Chloro-6-phenylphenol is most effectively accomplished through the ortho-selective chlorination of 2-phenylphenol. Due to the directing effect of the hydroxyl group, electrophilic substitution on the phenol ring typically yields a mixture of ortho and para isomers. However, specific catalysts can steer the reaction exclusively towards the desired ortho product.

A notable method employs a Lewis basic selenoether catalyst to achieve high ortho-selectivity in the electrophilic chlorination of phenols using N-chlorosuccinimide (NCS) as the chlorine source. nsf.gov This catalytic system has been successfully applied to 2-substituted phenols, including 2-phenylphenol, to yield the corresponding ortho-chlorinated product, 2-Chloro-6-phenylphenol, exclusively. nsf.gov The efficiency of this catalyst allows for low loading, making it a practical route. nsf.gov

Another strategy involves the use of a bis-thiourea catalyst, which has been shown to overcome the innate para-selectivity of electrophilic phenol chlorination, favoring the formation of ortho-chlorinated phenols. researchgate.net These catalyst-controlled methodologies are crucial for accessing specific isomers like 2-Chloro-6-phenylphenol that are otherwise difficult to obtain.

Catalytic Modification of 2-Chloro-6-phenylphenol

Once synthesized, 2-Chloro-6-phenylphenol can serve as a substrate for further chemical modifications, often involving transition metal-catalyzed C-H activation. rsc.org Palladium catalysis, in particular, has emerged as a powerful tool for the functionalization of C-H bonds in aromatic compounds. rsc.orgnih.govnih.gov

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be envisioned for modifying the phenyl ring of 2-Chloro-6-phenylphenol. While specific examples for this exact molecule are not prevalent in the reviewed literature, the extensive research on palladium-catalyzed C-H functionalization of phenols and their derivatives suggests a strong potential for such transformations. nih.govyoutube.com These reactions would typically involve the activation of a C-H bond on either the chlorinated phenol ring or the adjacent phenyl ring, allowing for the introduction of new functional groups.

The table below summarizes key catalytic approaches relevant to the synthesis of 2-Chloro-6-phenylphenol.

| Reaction Type | Substrate | Catalyst | Reagent | Product | Selectivity | Reference |

| ortho-Chlorination | 2-Phenylphenol | Selenoether | N-Chlorosuccinimide (NCS) | 2-Chloro-6-phenylphenol | Exclusive ortho | nsf.gov |

| ortho-Chlorination | Phenols | Bis-thiourea | N-Chlorosuccinimide (NCS) | ortho-Chlorinated phenols | High ortho:para ratio | researchgate.net |

| C-H Arylation | Phenols | Palladium complexes | Aryl halides | Arylated phenols | Regioselective | nih.gov |

Mechanistic Investigations of Reaction Pathways for 2-Chloro-6-phenylphenol Formation and Transformation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis and predicting the reactivity of 2-Chloro-6-phenylphenol.

Mechanism of Formation: Electrophilic Aromatic Substitution

The formation of 2-Chloro-6-phenylphenol from 2-phenylphenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. byjus.comwikipedia.org This reaction involves several key steps:

Generation of the Electrophile : The chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas (Cl₂), is activated by a catalyst. In the case of Cl₂, a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) polarizes the Cl-Cl bond, generating a highly electrophilic chlorine species (Cl⁺). docbrown.infolibretexts.org When using a selenoether catalyst with NCS, the catalyst is believed to activate NCS to form a catalyst-NCS complex, which then delivers the electrophilic chlorine. nsf.gov

Electrophilic Attack : The electron-rich aromatic ring of 2-phenylphenol attacks the electrophilic chlorine atom. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. The attack at the ortho position (C6) leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.comdocbrown.info

Deprotonation : A base, which can be the counter-ion of the catalyst (e.g., [AlCl₄]⁻) or another species in the reaction mixture, removes a proton from the carbon atom bearing the new chlorine substituent. docbrown.infoyoutube.com This step restores the aromaticity of the ring, yielding the final product, 2-Chloro-6-phenylphenol. libretexts.org

The high ortho-selectivity achieved with specific catalysts is attributed to the formation of an intermediate complex between the phenol substrate and the catalyst. This complex sterically hinders the para position and/or positions the electrophile for a preferential attack at the ortho position. nsf.govresearchgate.net Kinetic studies on the chlorination of other phenols have shown the reaction to be first order with respect to both the chlorinating agent and a proton source, with a fractional order for the phenol substrate, supporting a mechanism involving a pre-equilibrium step. researchgate.net

Mechanisms of Transformation

The transformation of 2-Chloro-6-phenylphenol would depend on the specific reaction it undergoes. For palladium-catalyzed C-H functionalization reactions, a general catalytic cycle is typically proposed. nih.govscispace.com

A plausible mechanistic pathway for a hypothetical palladium-catalyzed arylation at the C-H bond of the phenyl group would involve:

C-H Activation/Metalation : The palladium catalyst coordinates to the molecule and activates a C-H bond, forming a palladacycle intermediate.

Oxidative Addition : An aryl halide oxidatively adds to the palladium center.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active palladium catalyst. nih.govscispace.com

The precise mechanism, including the rate-determining step, would need to be investigated through detailed kinetic studies and computational analysis for each specific transformation. nih.govnih.gov

Advanced Analytical Methodologies for the Detection and Characterization of 2 Chloro 6 Phenylphenol

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic methods are paramount for separating 2-Chloro-6-phenylphenol from complex sample matrices, enabling accurate quantification. Gas and liquid chromatography, coupled with highly sensitive detectors, are the primary tools employed for this task.

Gas chromatography-mass spectrometry (GC-MS) stands as a definitive technique for the trace analysis of semi-volatile compounds like 2-Chloro-6-phenylphenol. The methodology is renowned for its high separation efficiency and the specific identification capabilities of mass spectrometry.

For the analysis of chlorophenols, sample preparation often involves extraction from the matrix, for example, using solid-phase extraction (SPE), followed by a derivatization step. gcms.czthermofisher.comnih.gov Acetylation is a common derivatization reaction for phenols, converting them into less polar acetyl derivatives, which improves their chromatographic behavior, resulting in better peak shapes and enhanced sensitivity. gcms.czjcsp.org.pk

The separation is typically achieved on a low-polarity, fused-silica capillary column, such as one coated with a 95% dimethyl-5% diphenylpolysiloxane stationary phase. epa.gov The temperature-programmed elution ensures the separation of various phenolic compounds. Following separation in the GC, the analyte enters the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules, and the resulting fragmentation pattern serves as a chemical fingerprint, allowing for positive identification. By operating in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode, the signal-to-noise ratio is significantly increased, which permits the detection of analytes at picogram levels. gcms.cz This high sensitivity is essential for monitoring regulated chlorophenols in environmental samples like drinking water, where maximum allowable concentrations can be as low as 0.5 µg/L. gcms.cz

Table 1: Typical GC-MS Parameters for Chlorinated Phenol (B47542) Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS or equivalent) |

| Carrier Gas | Helium at a constant flow of ~1.0-1.5 mL/min |

| Oven Program | Initial temp. 40-60°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min |

| Injector Temp. | 250-280°C |

| Injection Mode | Splitless |

| MS Ion Source Temp. | 230-250°C |

| MS Mode | Electron Ionization (EI) at 70 eV |

| Detection | Selected Ion Monitoring (SIM) or Tandem MS (MS/MS) |

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly for polar or thermally labile compounds. When coupled with electrochemical detection (ED) and ultraviolet (UV) detection, HPLC provides a robust platform for the quantitative analysis of 2-Chloro-6-phenylphenol.

The separation is typically performed using a reversed-phase C18 column. nih.govscirp.org The mobile phase often consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to achieve optimal separation of various phenolic compounds. scirp.orgmdpi.com

UV Detection: UV detectors are widely used in HPLC and operate by measuring the absorbance of the column eluate at a specific wavelength. hilarispublisher.com For phenolic compounds, detection is commonly performed in the range of 270-280 nm, corresponding to the π → π* electronic transitions within the aromatic rings. scirp.orgmdpi.com While reliable, UV detection may lack the sensitivity and selectivity required for ultra-trace analysis in complex matrices. To enhance sensitivity, pre-column derivatization with a UV-absorbing agent can be employed. scirp.org

Electrochemical Detection (ED): ED is a highly sensitive and selective technique for electroactive compounds like phenols. nih.govhilarispublisher.com The detector measures the current resulting from the oxidation or reduction of the analyte at the surface of a working electrode held at a specific potential. hilarispublisher.com This method offers significantly lower detection limits compared to UV detection, often reaching the picogram level, making it ideal for environmental and biological monitoring. scirp.org The selectivity of ED can be tuned by adjusting the applied potential, allowing for the targeted detection of compounds that oxidize or reduce at that potential, thereby minimizing interferences from non-electroactive matrix components. nih.gov

Spectroscopic Characterization and Molecular Structure Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of 2-Chloro-6-phenylphenol. These methods probe the molecular structure at the atomic and bond level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. uobasrah.edu.iq ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular framework. researchgate.net

For 2-Chloro-6-phenylphenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the phenyl ring and the chlorinated phenolic ring will resonate in the aromatic region (typically δ 6.5-8.0 ppm). The exact chemical shifts and splitting patterns (multiplicity) are determined by the electronic effects of the substituents (–OH, –Cl, and the adjacent aromatic ring) and the spin-spin coupling between neighboring protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.net 2-Chloro-6-phenylphenol has 12 carbon atoms, and due to molecular asymmetry, 12 distinct signals are expected. The chemical shifts of the carbon atoms are highly indicative of their local environment. For instance, the carbon atom bonded to the hydroxyl group (C-OH) would appear at a characteristic downfield shift (around δ 150-160 ppm), while the carbon bonded to the chlorine atom (C-Cl) would also be shifted downfield. The remaining aromatic carbons would resonate in the typical range of δ 110-140 ppm.

Table 2: Predicted NMR Data for 2-Chloro-6-phenylphenol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H | ~ 9.0 - 10.0 | Phenolic -OH proton (broad singlet, may exchange with D₂O) |

| ¹H | ~ 6.8 - 7.8 | Aromatic protons (complex multiplets due to coupling) |

| ¹³C | ~ 150 - 155 | C-OH |

| ¹³C | ~ 120 - 140 | Quaternary and protonated aromatic carbons |

| ¹³C | ~ 118 - 125 | C-Cl |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. thermofisher.com These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

The FT-IR spectrum of 2-Chloro-6-phenylphenol would be characterized by absorption bands corresponding to its functional groups. Key expected vibrations include:

O–H Stretch: A broad band in the region of 3200–3600 cm⁻¹ due to the phenolic hydroxyl group.

Aromatic C–H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1450–1600 cm⁻¹ region.

C–O Stretch: A strong band around 1200–1260 cm⁻¹.

C–Cl Stretch: A band in the fingerprint region, typically between 600–800 cm⁻¹.

The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. For instance, the symmetric stretching of the aromatic rings often produces a strong Raman signal. nih.gov The inter-ring C-C stretching mode of the biphenyl (B1667301) structure is also a characteristic feature. researchgate.net

Table 3: Characteristic Vibrational Frequencies for 2-Chloro-6-phenylphenol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O–H stretch | 3200 - 3600 (broad) | FT-IR |

| Aromatic C–H stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | FT-IR, Raman |

| C–O stretch | 1200 - 1260 | FT-IR |

| Inter-ring C-C stretch | ~1285 | Raman |

| C–Cl stretch | 600 - 800 | FT-IR, Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For aromatic compounds like 2-Chloro-6-phenylphenol, the primary absorptions are due to π → π* transitions within the phenyl rings.

The UV-Vis spectrum of 2-Chloro-6-phenylphenol is expected to show strong absorption bands in the ultraviolet region. Phenol itself shows two main absorption bands around 210 nm and 270 nm. researchgate.net The presence of the chlorine atom and the additional phenyl group (chromophores) will cause shifts in the positions (bathochromic or hypsochromic) and intensities (hyperchromic or hypochromic) of these absorption maxima (λmax). The extended conjugation provided by the biphenyl system typically results in a bathochromic (red) shift to longer wavelengths compared to simple phenol or chlorophenol. tandfonline.com The exact λmax is also sensitive to the solvent and the pH of the solution, as deprotonation of the phenolic hydroxyl group at higher pH alters the electronic structure of the molecule. researchgate.net

Table 4: Expected UV-Vis Absorption Data for 2-Chloro-6-phenylphenol

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π | ~ 210 - 230 | Ethanol/Methanol |

| π → π | ~ 275 - 290 | Ethanol/Methanol |

High-Resolution Mass Spectrometry for Precise Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-Chloro-6-phenylphenol. Unlike nominal mass instruments, HRMS provides a high degree of mass accuracy, allowing for the determination of the elemental composition of the parent molecule and its fragments. The exact mass of 2-Chloro-6-phenylphenol (C₁₂H₉ClO) is 204.03419 Da. HRMS can measure this with a high degree of precision, thereby distinguishing it from other compounds with the same nominal mass.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also aid in the identification of 2-Chloro-6-phenylphenol in ion mobility-mass spectrometry. The predicted CCS values for various adducts of 2-Chloro-6-phenylphenol are presented in the table below.

Table 1: Predicted Collision Cross-Section (CCS) Values for 2-Chloro-6-phenylphenol Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.04148 | 139.8 |

| [M+Na]⁺ | 227.02342 | 149.7 |

| [M-H]⁻ | 203.02692 | 145.7 |

| [M+NH₄]⁺ | 222.06802 | 159.3 |

| [M+K]⁺ | 242.99736 | 144.1 |

| [M+H-H₂O]⁺ | 187.03146 | 134.4 |

| [M+HCOO]⁻ | 249.03240 | 159.1 |

| [M+CH₃COO]⁻ | 263.04805 | 153.7 |

| [M+Na-2H]⁻ | 225.00887 | 146.8 |

| [M]⁺ | 204.03365 | 140.8 |

X-ray Diffraction Studies for Crystalline Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific experimental X-ray diffraction data or a determined crystal structure for 2-Chloro-6-phenylphenol. Therefore, detailed information on its crystalline structure, such as unit cell parameters, space group, and atomic coordinates, is not available at this time.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

In-Depth Theoretical and Computational Analysis of 2-Chloro-6-phenylphenol Remains an Area for Future Research

A comprehensive review of scientific literature reveals a notable absence of detailed theoretical and computational studies specifically focused on the chemical compound 2-Chloro-6-phenylphenol. While extensive research exists on various substituted phenols and the application of computational chemistry to elucidate their properties, a dedicated investigation into the quantum chemical properties, molecular geometry, reactivity, and optical behavior of 2-Chloro-6-phenylphenol, as outlined in the requested article structure, has not been published in the accessible scientific domain.

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT) are routinely used to determine the ground state properties of molecules, including their optimized geometry and vibrational frequencies. For the analysis of electronic excitations and UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard approach.

Further computational analyses provide deeper insights into a molecule's characteristics. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The Molecular Electrostatic Potential (MESP) surface helps in identifying the sites susceptible to electrophilic and nucleophilic attack. Additionally, the exploration of Non-Linear Optical (NLO) behavior through computational methods can indicate a compound's potential for applications in optoelectronics.

Despite the robustness of these theoretical methods, their application to 2-Chloro-6-phenylphenol has not been documented in a singular, comprehensive study. Consequently, the specific data required to populate detailed sections on its quantum chemical investigations, spectroscopic simulations, FMO analysis, NLO properties, and MESP surface—including data tables with optimized geometrical parameters, electronic transition energies, HOMO-LUMO energy gaps, and hyperpolarizability values—are not available.

While studies on analogous compounds such as 2-chlorophenol (B165306) and other substituted biphenyls exist, direct extrapolation of their data to 2-Chloro-6-phenylphenol would not be scientifically rigorous or accurate due to the unique electronic and steric effects imparted by the specific arrangement of the chloro and phenyl substituents on the phenol ring.

The completion of a thorough theoretical and computational investigation of 2-Chloro-6-phenylphenol would be a valuable contribution to the field of physical chemistry, providing precise data and a deeper understanding of its structure-property relationships. Such a study would require performing new calculations using established quantum chemical software and methodologies. Until such research is conducted and published, a detailed article on this specific topic, complete with the requested scientific data and findings, cannot be accurately generated.

Theoretical and Computational Chemistry of 2 Chloro 6 Phenylphenol

Structure-Activity Relationship (SAR) Studies within Chlorophenol Congeners

The presence of both a chlorine atom and a phenyl group on the phenol (B47542) backbone introduces a unique combination of electronic and steric factors that dictate the biological activity of 2-Chloro-6-phenylphenol and its relatives. SAR studies on analogous compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs) and other chlorinated phenols, provide a framework for understanding these relationships.

Key Structural Determinants of Activity:

Position of Chlorine and Phenyl Groups: The ortho-position of the chlorine atom in 2-Chloro-6-phenylphenol is a critical determinant of its properties. This positioning can lead to intramolecular hydrogen bonding between the chlorine and the hydroxyl group, influencing the compound's acidity and conformational flexibility. Studies on chlorophenols have consistently shown that ortho-substitution can introduce steric hindrance, which may affect the molecule's ability to bind to target sites. acs.org For instance, in a study on 3-Chloro-2-biphenylol, the presence of the chlorine atom was found to lessen the toxic effect typically associated with an ortho-hydroxyl group, suggesting a complex interplay between electronic and steric effects. acs.org

Degree of Chlorination: Generally, for chlorophenols, an increase in the number of chlorine substituents leads to a decrease in toxicity. nih.gov This is attributed to factors such as increased lipophilicity and altered electronic properties. However, the specific arrangement of these atoms is crucial.

Role of the Phenyl Group: The phenyl substituent at the 6-position introduces significant bulk and lipophilicity to the molecule. This can enhance its ability to partition into biological membranes, potentially increasing its bioavailability and interaction with intracellular targets. SAR studies on other phenolic compounds have demonstrated that the introduction of bulky hydrophobic groups can significantly modulate biological activity.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group. This can affect the compound's ionization state at physiological pH, influencing its transport and interaction with biological macromolecules.

Antimicrobial Activity as a Case Study:

Halogenation is a well-established strategy for enhancing the antimicrobial potency of phenolic compounds. Research on halogenated phenols has shown that these compounds can exhibit significant activity against a range of microbes. While specific data for 2-Chloro-6-phenylphenol is limited, a study on the related compound 2-chloro-6-methyl-4-benzylphenol demonstrated good to very good effectiveness against dermatophytes, yeast-like molds, and Gram-positive cocci. nih.gov This suggests that the 2-chloro-6-substituted phenol scaffold is a promising template for antimicrobial agents.

Comparative Analysis with Congeners:

To illustrate the principles of SAR, the following table presents a hypothetical comparison of the expected activity of 2-Chloro-6-phenylphenol with some of its congeners based on established principles. It is important to note that this is a predictive analysis in the absence of direct comparative experimental data for this specific compound series.

| Compound Name | Substitution Pattern | Expected Relative Activity | Rationale |

| 2-Chloro-6-phenylphenol | Ortho-chloro, Ortho-phenyl | Moderate to High | The ortho-chloro group may introduce steric hindrance, but the phenyl group enhances lipophilicity, potentially increasing membrane permeability and target interaction. |

| 4-Chloro-2-phenylphenol | Para-chloro, Ortho-phenyl | Potentially Higher | The para-chloro position reduces steric hindrance around the hydroxyl group compared to the ortho-position, which might allow for better binding to certain biological targets. |

| 2,4-Dichloro-6-phenylphenol | Di-chloro, Ortho-phenyl | Variable | Increased chlorination generally decreases toxicity in chlorophenols, but the specific substitution pattern can lead to unpredictable effects on different biological endpoints. |

| 2-Phenylphenol (B1666276) | Ortho-phenyl | Moderate | Lacks the electron-withdrawing effect and potential for specific interactions of the chlorine atom, which may result in lower activity compared to its chlorinated counterpart. |

Table 1: Predicted Structure-Activity Relationships of 2-Chloro-6-phenylphenol and its Congeners.

The table above is interactive. Users can sort the data by clicking on the column headers to better visualize the predicted relationships between chemical structure and biological activity.

Applications and Technological Relevance in Chemical Processes

Role as Chemical Intermediates in Advanced Organic Synthesis

2-Chloro-6-phenylphenol, a member of the chlorinated phenol (B47542) family, holds potential as a valuable chemical intermediate in the field of advanced organic synthesis. While specific documented industrial-scale applications are not extensively publicized, its chemical structure suggests its utility as a precursor and building block in the synthesis of more complex molecules. Chlorinated phenols, in general, are recognized for their role as intermediates in various chemical manufacturing processes.

Chlorinated aromatic compounds, including various chlorophenols, have historically served as precursors in the synthesis of a wide array of dyes and pigments. For instance, compounds like 4-Chloro-2-aminophenol and 2,4-Dichloro-6-aminophenol are key intermediates in the production of azo and vat dyes, contributing to a diverse spectrum of colors for textiles and other materials ferroxchem.net. The presence of both a chloro and a phenyl group on the phenol ring of 2-Chloro-6-phenylphenol provides reactive sites that could potentially be exploited in the synthesis of specialized colorants. The manufacturing processes for such dyes often involve multi-step reactions where intermediates like chlorophenols are modified to create the final chromophoric and auxochromic systems responsible for color.

Antimicrobial Mechanisms and Applications in Industrial Preservation

Chlorinated phenols as a class of compounds are well-known for their biocidal properties, which has led to their use in various industrial and commercial applications for preservation and disinfection.

The antimicrobial efficacy of phenolic compounds is often enhanced by the addition of halogen substituents like chlorine. Chlorinated phenols have been utilized in the preservation of wood and textiles against fungal and bacterial decay cambridge.org. The mechanism of action typically involves the disruption of microbial cell membranes and the inhibition of essential enzymes. While specific studies detailing the fungicidal and bactericidal spectrum of 2-Chloro-6-phenylphenol on various materials are limited, the broader class of chlorinated phenols has demonstrated effectiveness. For instance, the treatment of wood and fabrics with these compounds can prevent the growth of mold, mildew, and wood-destroying fungi woodresearch.sk. The development of advanced antimicrobial surfaces is an active area of research, with various chemical and physical modification techniques being explored to impart long-lasting bactericidal properties to materials used in healthcare and public settings nih.govresearchgate.netnih.govescholarship.orgresearchgate.net.

The following table summarizes the antimicrobial activity of some natural dyes on different fabrics, illustrating the concept of imparting protective properties to materials.

| Test Fungi | Natural Dye Concentration (µg/ml) | Growth Reduction on Dyed Wool (%) | Growth Reduction on Dyed Silk (%) | Growth Reduction on Dyed Cotton (%) |

| Aspergillus niger | 1000 | 85.3 | 80.1 | 75.6 |

| Aspergillus flavus | 1000 | 82.1 | 78.4 | 72.3 |

| Fusarium moniliforme | 1000 | 88.9 | 84.2 | 79.5 |

| Fusarium solani | 1000 | 86.5 | 81.7 | 76.8 |

| Penicillium decumbens | 1000 | 90.2 | 85.9 | 81.1 |

This data is illustrative of antifungal treatments on textiles and is based on research on natural dyes from Perilla frutescens researchgate.net.

The use of chemicals to protect agricultural crops from spoilage during storage and transportation is a critical aspect of the food supply chain. Chlorine-based compounds are involved in the manufacture of a significant percentage of crop protection products americanchemistry.com. While the direct application of 2-Chloro-6-phenylphenol for post-harvest crop protection is not widely documented, related compounds have been used. For example, ortho-phenylphenol has been used as a fumigant disinfectant with fungicidal activity researchgate.net. The chloride concentration in plants can also influence their susceptibility to fungal infections nih.gov. Crop protection chemicals, including fungicides, are essential for improving the yield and quality of crops rsc.org.

Advanced Remediation Technologies for Chlorophenol Contamination in Environmental Systems

Chlorophenol contamination of soil and water is a significant environmental concern due to the toxicity and persistence of these compounds cambridge.orgnih.gov. Various advanced remediation technologies have been developed to address this issue, broadly categorized into physicochemical and biological methods.

Physicochemical Methods:

Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading recalcitrant organic pollutants like chlorophenols. These processes generate highly reactive hydroxyl radicals (•OH) that can mineralize the contaminants into less harmful substances like carbon dioxide, water, and inorganic salts researchgate.net. Common AOPs for chlorophenol degradation include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by ultraviolet light to produce hydroxyl radicals. It has been shown to achieve over 99% removal of 4-chlorophenol under optimal conditions mui.ac.ir.

Photo-Fenton (UV/H₂O₂/Fe²⁺): This method is an enhancement of the Fenton process, where the presence of UV light accelerates the regeneration of Fe²⁺, leading to a more efficient production of hydroxyl radicals and faster degradation of chlorophenols nih.gov.

Microwave-Enhanced AOPs: The use of microwave irradiation in conjunction with oxidants like H₂O₂ can create synergistic effects, leading to higher degradation efficiencies for compounds like 4-chlorophenol nih.govmdpi.com.

Adsorption: Adsorption onto activated carbon is a widely used and effective method for removing chlorophenols from water nih.govnih.gov. The porous structure of activated carbon provides a large surface area for the adsorption of organic molecules. The efficiency of adsorption can be influenced by factors such as pH, adsorbent dosage, and the presence of other substances nih.gov. Integrating adsorption with oxidation processes, such as using activated carbon with hydrogen peroxide, can further enhance the removal of chlorophenols researchgate.net.

Biological Methods:

Bioremediation: This approach utilizes microorganisms to degrade or detoxify contaminants. Both aerobic and anaerobic bacteria have been shown to metabolize chlorophenols cambridge.orgnih.govresearchgate.net.

Aerobic Biodegradation: In the presence of oxygen, bacteria can break down chlorophenols, often through the formation of catechol intermediates nih.gov.

Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation pathway is reductive dechlorination, where chlorine atoms are sequentially removed from the phenol ring nih.gov.

Engineered Bioremediation Systems: To enhance the efficiency of bioremediation, various engineered systems are employed:

Bioreactors: Contaminated water can be treated in bioreactors containing microbial populations acclimated to chlorophenols cambridge.org.

Composting and Landfarming: These techniques are used for the bioremediation of contaminated soil, where the addition of organic matter and controlled conditions stimulate microbial activity cambridge.org.

In Situ Bioremediation: This involves stimulating the activity of indigenous or introduced microorganisms directly in the contaminated subsurface to degrade pollutants without excavation cambridge.orgepa.gov.

The following table provides a comparison of different advanced oxidation processes for the removal of 4-chlorophenol.

| Remediation Technology | Oxidant/Catalyst | Optimal pH | Removal Efficiency | Reaction Time | Reference |

| UV/H₂O₂ | H₂O₂ | 7 | >99% | 40 min | mui.ac.ir |

| MW/H₂O₂ | H₂O₂ | 10 | 85% | 180 min | mui.ac.ir |

| US/Fenton | H₂O₂/Fe²⁺ | 3 | >99% | 40 min | mui.ac.ir |

| Photo-Fenton | H₂O₂/Fe²⁺/UV | 3 | High | Short | nih.gov |

Based on a comprehensive search for scientific literature and data, it is not possible to generate an article on the chemical compound “2-Chloro-6-phenylphenol” that adheres to the specified outline and constraints. The search for information regarding its applications and technological relevance in the requested chemical processes yielded no specific results.

The available literature focuses on related but distinct compounds, such as other chlorinated phenols (e.g., 2,4,6-trichlorophenol (B30397), 2-chlorophenol) or the parent compound 2-phenylphenol (B1666276). However, the strict instructions to focus solely on "2-Chloro-6-phenylphenol" and not introduce any information outside the explicit scope prevents the use of this analogous data.

Specifically, no research findings, data tables, or detailed discussions were found for "2-Chloro-6-phenylphenol" in the context of:

Biological Treatment Systems (like Sequencing Batch Reactors or Constructed Wetlands)

Advanced Oxidation Processes (AOPs) for its degradation

Adsorption-Based Removal Mechanisms and related material development

Therefore, generating a thorough, informative, and scientifically accurate article as requested is not feasible without violating the core instructions of the prompt. Factual information on the technological relevance of this specific compound within these precise applications is not present in the accessible scientific domain.

Future Research Directions and Emerging Challenges in 2 Chloro 6 Phenylphenol Studies

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of chlorinated phenols often involves methods that are inconsistent with modern principles of green chemistry, relying on hazardous reagents and producing significant waste streams. A primary challenge for future research is the development of synthetic pathways for 2-Chloro-6-phenylphenol that are not only efficient but also environmentally benign.

Key research objectives in this area include:

Catalyst Development: Investigating novel catalytic systems is crucial. Research could focus on heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Transition metal catalysts, particularly those based on palladium or copper, which are known to be effective in cross-coupling reactions for forming the biphenyl (B1667301) bond, could be optimized for the specific synthesis of 2-Chloro-6-phenylphenol. The goal is to achieve high selectivity to reduce the formation of isomeric byproducts and simplify purification processes.

Green Solvents and Reagents: Future synthetic protocols should aim to replace conventional hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The use of less toxic chlorinating agents will also be a key focus. For instance, exploring enzymatic chlorination or using solid-supported chlorinating reagents could offer safer and more selective alternatives to traditional methods.

Process Intensification: Research into continuous flow chemistry for the synthesis of 2-Chloro-6-phenylphenol could offer significant advantages in terms of safety, efficiency, and scalability. Flow reactors can enable precise control over reaction parameters like temperature and pressure, potentially leading to higher yields and purity while minimizing reaction volumes and waste.

A comparative look at potential sustainable synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Research Challenges |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, simplified product purification. | Catalyst deactivation, achieving high selectivity, mass transfer limitations. |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and cost, limited substrate scope, low reaction rates. |

| Flow Chemistry | Enhanced safety and control, improved efficiency, easy scalability. | High initial investment, potential for clogging, requires specialized equipment. |

| Use of Green Solvents | Reduced environmental impact, improved process safety. | Lower solubility of reactants, potential for different reaction kinetics, solvent recovery. |

Elucidation of Uncharted Environmental Transformation Pathways and Byproduct Formation

While the environmental fate of general chlorophenols and polychlorinated biphenyls (PCBs) has been studied, the specific transformation pathways of 2-Chloro-6-phenylphenol remain largely unexplored. Its unique structure suggests complex degradation patterns that warrant detailed investigation to fully assess its environmental risk.

Future research should focus on:

Biodegradation Mechanisms: A critical area of study is the microbial degradation of 2-Chloro-6-phenylphenol under both aerobic and anaerobic conditions. Research indicates that aerobic biodegradation of chlorophenols often proceeds through the formation of chlorinated catechols, while anaerobic pathways may involve reductive dechlorination as a key initial step. nih.govnih.gov Identifying specific microbial consortia or isolated strains capable of metabolizing this compound is a primary objective. Subsequent research should aim to map the enzymatic pathways and genetic underpinnings of this degradation.

Abiotic Degradation: The role of abiotic processes, such as photolysis, in the environmental transformation of 2-Chloro-6-phenylphenol needs to be quantified. The presence of both a phenol (B47542) group and a biphenyl system may lead to the formation of various photoproducts under UV irradiation.

Byproduct Identification and Toxicity: A significant challenge is the identification and toxicological assessment of transformation byproducts. Of particular concern is the potential for the formation of highly toxic chlorinated dibenzofurans or other persistent organic pollutants through various degradation or combustion processes. The number and position of chlorine atoms on the phenolic ring are known to influence the rate and extent of biodegradation. nih.gov

| Degradation Pathway | Expected Intermediates/Byproducts | Key Research Questions |

| Aerobic Biodegradation | Chlorinated catechols, chlorobenzoates. | Which microbial species are involved? What are the key enzymes and genes? |

| Anaerobic Biodegradation | Phenylphenol (via reductive dechlorination). | What is the rate of dechlorination? What are the terminal electron acceptors? |

| Photodegradation | Hydroxylated derivatives, potential for chlorinated dibenzofuran formation. | What is the quantum yield? How does the environmental matrix (water, soil) affect byproducts? |

Integration of Advanced Analytical and Computational Techniques for Comprehensive Characterization

A deeper understanding of 2-Chloro-6-phenylphenol requires the application and development of sophisticated analytical and computational tools. These techniques are essential for detecting trace environmental concentrations, characterizing complex mixtures, and predicting the compound's behavior.

Emerging research directions include:

Advanced Analytical Methods: There is a need to develop highly sensitive and selective methods for the detection and quantification of 2-Chloro-6-phenylphenol and its metabolites in environmental matrices. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offer the necessary sensitivity and specificity. shimadzu.comjasco-global.com Furthermore, the development of novel electrochemical sensors, potentially using nanomaterial-modified electrodes, could provide a route for rapid, in-situ monitoring of this contaminant in water sources. nih.govmdpi.commdpi.com

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), will be invaluable for future studies. researchgate.net DFT calculations can be employed to predict molecular properties, including spectroscopic signatures (NMR, IR), reaction energetics for synthetic pathways, and the thermodynamic feasibility of various degradation routes. This computational insight can guide experimental work, helping to identify likely transformation products and understand reaction mechanisms at a molecular level.

| Technique | Application in 2-Chloro-6-phenylphenol Research | Future Development Goals |

| UHPLC-MS/MS | Trace quantification in water, soil, and biological samples; identification of metabolites. | Development of standardized methods; creation of metabolite libraries. |

| Electrochemical Sensors | Real-time, in-field monitoring of water contamination. | Improving selectivity against interfering compounds; enhancing long-term stability. |

| Density Functional Theory (DFT) | Predicting reaction mechanisms, spectroscopic data, and thermodynamic properties of byproducts. | Integrating computational models with experimental degradation data for predictive toxicology. |

Exploration of Novel Industrial and Material Science Applications (Excluding Prohibited Aspects)

The distinct chemical architecture of 2-Chloro-6-phenylphenol, featuring a reactive hydroxyl group, a chlorine substituent, and a bulky phenyl group, makes it an intriguing building block for new materials. Research into its potential applications, excluding prohibited uses such as pesticides, could unlock significant value.

Prospective areas for exploration are:

Specialty Polymers and Resins: The compound can be explored as a monomer for the synthesis of high-performance polymers. Its incorporation into polymer backbones, such as polycarbonates, polyesters, or epoxy resins, could impart desirable properties. The presence of both chlorine and aromatic rings suggests that resulting materials may exhibit inherent flame retardancy. dtic.mil

Advanced Fire-Retardant Materials: A significant research avenue is the use of 2-Chloro-6-phenylphenol as a reactive flame retardant. By chemically incorporating it into a polymer matrix, it is less likely to leach out over time compared to additive flame retardants. Its structure could promote char formation during combustion, a key mechanism for retarding fire spread. Research in this area would involve synthesizing such polymers and rigorously testing their combustion behavior. faa.govmdpi.com

Chemical Intermediates: Its structure makes it a candidate for use as an intermediate in the synthesis of more complex molecules for the pharmaceutical or specialty chemical industries, leveraging its unique substitution pattern to build molecular complexity.

Q & A

Q. What in silico tools are validated for predicting the environmental fate of 2-Chloro-6-phenylphenol?

- Methodological Answer : EPI Suite (EPA) estimates biodegradation (BIOWIN) and bioaccumulation (BCFBAF) metrics. Molecular docking with Ah receptor models predicts endocrine disruption potential. Machine learning models (e.g., DeepTox) trained on chlorophenol datasets can prioritize high-risk transformation products for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.